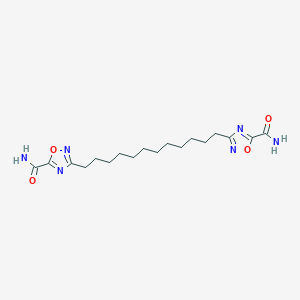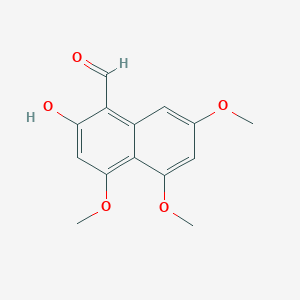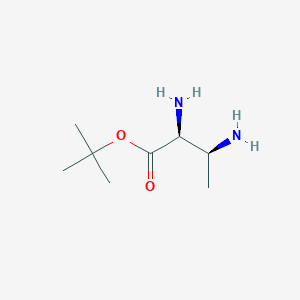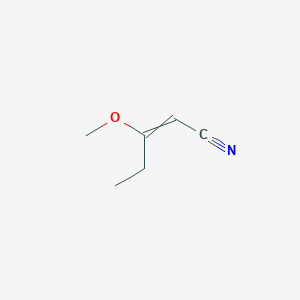![molecular formula C22H42OSi B12604673 {[1-Cyclohexyl-2-(cyclohexylmethyl)prop-2-en-1-yl]oxy}(triethyl)silane CAS No. 917756-15-1](/img/structure/B12604673.png)
{[1-Cyclohexyl-2-(cyclohexylmethyl)prop-2-en-1-yl]oxy}(triethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[1-Cyclohexyl-2-(cyclohexylmethyl)prop-2-en-1-yl]oxy}(triethyl)silane is a chemical compound that belongs to the class of organosilicon compounds. These compounds are characterized by the presence of silicon atoms bonded to organic groups. This particular compound features a complex structure with cyclohexyl and cyclohexylmethyl groups attached to a prop-2-en-1-yl chain, which is further bonded to a triethylsilane group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
The synthesis of {[1-Cyclohexyl-2-(cyclohexylmethyl)prop-2-en-1-yl]oxy}(triethyl)silane typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may start with the preparation of the cyclohexyl and cyclohexylmethyl groups, followed by their attachment to the prop-2-en-1-yl chain. The final step involves the introduction of the triethylsilane group under specific reaction conditions. Industrial production methods may employ optimized reaction conditions to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
{[1-Cyclohexyl-2-(cyclohexylmethyl)prop-2-en-1-yl]oxy}(triethyl)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one or more of its groups are replaced by other functional groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
{[1-Cyclohexyl-2-(cyclohexylmethyl)prop-2-en-1-yl]oxy}(triethyl)silane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: The compound may be used in studies involving the modification of biological molecules and the development of new biomaterials.
Medicine: Research into its potential therapeutic applications, such as drug delivery systems and biomedical implants, is ongoing.
Industry: The compound is used in the production of advanced materials, coatings, and adhesives due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of {[1-Cyclohexyl-2-(cyclohexylmethyl)prop-2-en-1-yl]oxy}(triethyl)silane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
{[1-Cyclohexyl-2-(cyclohexylmethyl)prop-2-en-1-yl]oxy}(triethyl)silane can be compared with other similar organosilicon compounds, such as:
{[1-Cyclohexyl-2-(cyclohexylmethyl)prop-2-en-1-yl]oxy}(trimethyl)silane: This compound has a similar structure but with trimethylsilane instead of triethylsilane.
{[1-Cyclohexyl-2-(cyclohexylmethyl)prop-2-en-1-yl]oxy}(triphenyl)silane: This compound features triphenylsilane, which imparts different chemical properties. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and applications compared to its analogs.
Propriétés
Numéro CAS |
917756-15-1 |
|---|---|
Formule moléculaire |
C22H42OSi |
Poids moléculaire |
350.7 g/mol |
Nom IUPAC |
[1-cyclohexyl-2-(cyclohexylmethyl)prop-2-enoxy]-triethylsilane |
InChI |
InChI=1S/C22H42OSi/c1-5-24(6-2,7-3)23-22(21-16-12-9-13-17-21)19(4)18-20-14-10-8-11-15-20/h20-22H,4-18H2,1-3H3 |
Clé InChI |
PUFGOVMJOWKAPQ-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](CC)(CC)OC(C1CCCCC1)C(=C)CC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[(1-Benzyl-1H-imidazol-2-yl)sulfanyl]methyl}benzoic acid](/img/structure/B12604597.png)

![1-Chloro-4-[4-(4-methylphenyl)-1-phenylbut-1-en-1-yl]benzene](/img/structure/B12604615.png)
![Ethanone, 1-[2-hydroxy-3-(hydroxymethyl)-5-methylphenyl]-](/img/structure/B12604621.png)








